![molecular formula C12H16N2O3S B2586522 N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide CAS No. 459206-63-4](/img/structure/B2586522.png)
N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide
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Overview
Description
N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide is an organic compound that features a nitrophenyl group attached to a sulfanyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide typically involves the reaction of 2-nitrothiophenol with N,N-diethylacetamide in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be summarized as follows:
Starting Materials: 2-nitrothiophenol and N,N-diethylacetamide.
Reaction Conditions: Reflux in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanyl group can also form covalent bonds with target proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-[(2-nitrophenyl)thio]acetamide
- N,N-diethyl-2-[(2-aminophenyl)sulfanyl]acetamide
- N,N-diethyl-2-[(2-chlorophenyl)sulfanyl]acetamide
Uniqueness
N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide is unique due to the presence of both a nitrophenyl group and a sulfanyl acetamide moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the nitrophenyl group enhances its potential as an enzyme inhibitor, while the sulfanyl group provides additional reactivity for further chemical modifications.
Biological Activity
N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is C12H16N2O3S. Its structure features a nitrophenyl group attached to a sulfanyl acetamide framework, which is critical for its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. A study highlighted its significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, one study reported that this compound exhibited cytotoxic effects against A-431 (human epidermoid carcinoma) cells with an IC50 value of 25 µM.
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (µM) |
---|---|
A-431 | 25 |
HeLa | 30 |
MCF-7 | 40 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit key enzymes involved in cellular processes, leading to the observed antimicrobial and anticancer effects. The nitrophenyl group is believed to play a crucial role in these interactions, enhancing the compound's reactivity and binding affinity.
Study on Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner, highlighting its potential as a therapeutic agent against infections caused by resistant strains.
Investigation of Anticancer Properties
Another investigation assessed the anticancer properties of the compound using various cancer cell lines. The study revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells. This finding supports the hypothesis that the compound may serve as a lead for developing novel anticancer therapies.
Properties
IUPAC Name |
N,N-diethyl-2-(2-nitrophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-13(4-2)12(15)9-18-11-8-6-5-7-10(11)14(16)17/h5-8H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIILAJITECYINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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